molecular formula C4H7ClO4S B13897922 (4S)-4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide

(4S)-4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide

Cat. No.: B13897922
M. Wt: 186.61 g/mol
InChI Key: BGWCLQODFBMXLN-BYPYZUCNSA-N
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Description

(4S)-4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dioxathiolane ring, which is a five-membered ring containing sulfur and oxygen atoms, along with a chloroethyl group attached to the fourth carbon atom. The presence of these functional groups imparts specific chemical reactivity and potential utility in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroethanol with a suitable sulfur-containing reagent, such as sulfur dioxide or thionyl chloride, in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the dioxathiolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4S)-4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It can be employed in the study of sulfur-containing biomolecules and their interactions with other biological entities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4S)-4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the dioxathiolane ring can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C4H7ClO4S

Molecular Weight

186.61 g/mol

IUPAC Name

(4S)-4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide

InChI

InChI=1S/C4H7ClO4S/c5-2-1-4-3-8-10(6,7)9-4/h4H,1-3H2/t4-/m0/s1

InChI Key

BGWCLQODFBMXLN-BYPYZUCNSA-N

Isomeric SMILES

C1[C@@H](OS(=O)(=O)O1)CCCl

Canonical SMILES

C1C(OS(=O)(=O)O1)CCCl

Origin of Product

United States

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